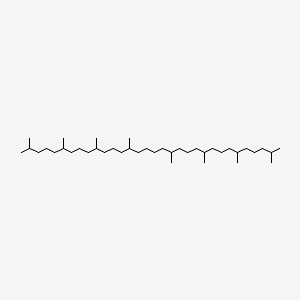
Lycopane
Descripción general
Descripción
Lycopane is a long-chain hydrocarbon with the molecular formula C₄₀H₈₂ It is a member of the alkane family, characterized by its saturated carbon chain and the presence of eight methyl groups at specific positions along the chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lycopane can be achieved through several methods, including:
-
Catalytic Hydrogenation: : This method involves the hydrogenation of unsaturated precursors in the presence of a catalyst such as palladium or platinum. The reaction is typically carried out under high pressure and temperature to ensure complete saturation of the carbon chain.
-
Grignard Reaction: : This method involves the reaction of a Grignard reagent with a suitable alkyl halide. The reaction is carried out in an inert atmosphere, usually under reflux conditions, to form the desired alkane.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient conversion of precursors to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Lycopane undergoes several types of chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form various oxygenated derivatives, such as alcohols, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Although already a saturated hydrocarbon, further reduction can be achieved under specific conditions to remove any remaining unsaturation or impurities.
-
Substitution: : Halogenation reactions can introduce halogen atoms into the molecule, forming compounds such as chlorinated or brominated derivatives. These reactions typically require the presence of a halogen source and a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂) with a suitable catalyst
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Lycopane has several scientific research applications, including:
-
Chemistry: : Used as a model compound for studying the properties and reactions of long-chain hydrocarbons. It is also used in the synthesis of more complex organic molecules.
-
Biology: : Investigated for its role in biological membranes and lipid bilayers. It serves as a model for studying the behavior of long-chain hydrocarbons in biological systems.
-
Medicine: : Explored for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
-
Industry: : Utilized in the production of lubricants, waxes, and other industrial products due to its stability and hydrophobic properties.
Mecanismo De Acción
The mechanism of action of Lycopane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with other hydrophobic molecules, influencing their behavior and function.
Comparación Con Compuestos Similares
Lycopane can be compared with other similar long-chain hydrocarbons, such as:
-
Dotriacontane: : A straight-chain alkane with 32 carbon atoms and no methyl substitutions. It is less branched and has different physical and chemical properties compared to this compound.
-
Hexatriacontane: : A straight-chain alkane with 36 carbon atoms. It is longer and has a higher molecular weight compared to this compound.
-
Tetratriacontane: : A straight-chain alkane with 34 carbon atoms. It is similar in length but lacks the methyl substitutions present in this compound.
The uniqueness of this compound lies in its specific methyl substitutions, which confer distinct physical and chemical properties, making it valuable for various applications.
Propiedades
IUPAC Name |
2,6,10,14,19,23,27,31-octamethyldotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h33-40H,11-32H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVGMMPGAFGVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963365 | |
| Record name | Lycopane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45316-02-7 | |
| Record name | Lycopane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045316027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lycopane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


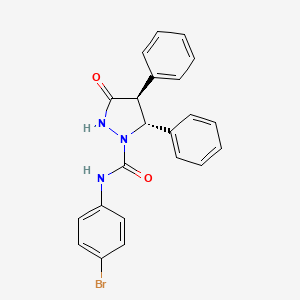
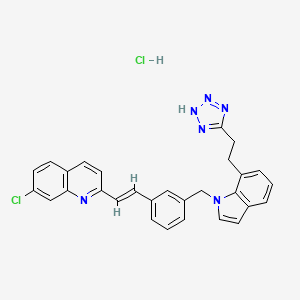
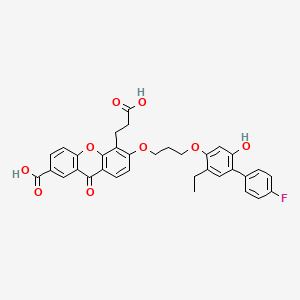
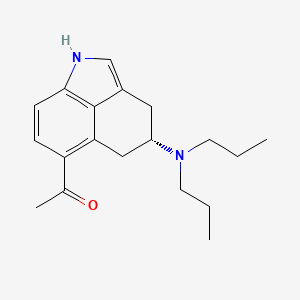
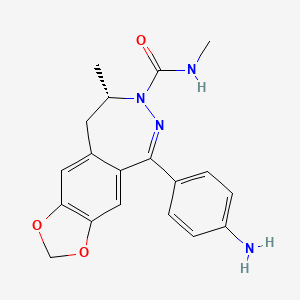

![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1675661.png)
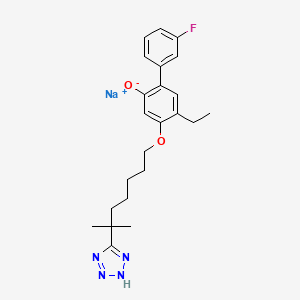
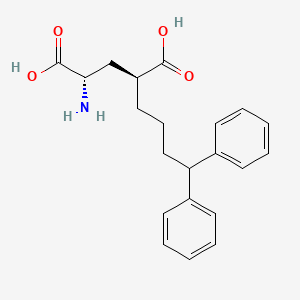
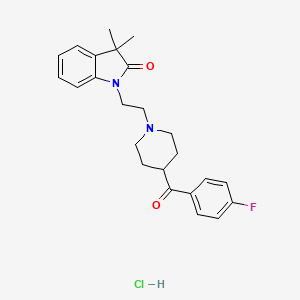
![2-[(E)-[4-[(4-acetyl-3-hydroxy-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675667.png)
![2-[(E)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675669.png)
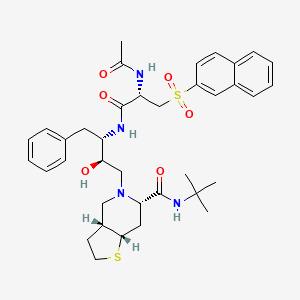
![2-[(E)-[3-[(4-benzoylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675674.png)
